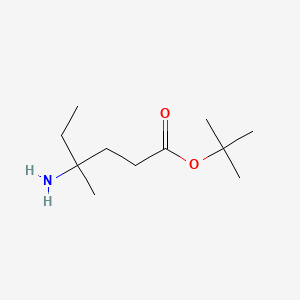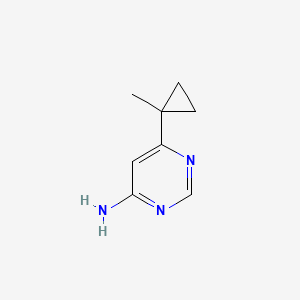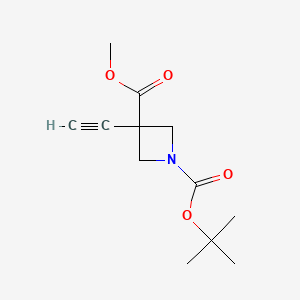
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a bromine and nitro group attached to a phenoxy ring, which is further bonded to a tert-butyl dimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-3-nitrophenol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The reaction mixture is then extracted with ethyl acetate and washed with water to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinones under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like DMF or dichloromethane, and bases like potassium carbonate.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and solvents like acetone or water.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles replacing the bromine atom.
Reduction Reactions: Products with an amino group replacing the nitro group.
Oxidation Reactions: Quinones or other oxidized derivatives of the phenoxy ring.
Aplicaciones Científicas De Investigación
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, while the tert-butyl dimethylsilane group provides stability and lipophilicity. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromoethoxy)(tert-butyl)dimethylsilane: Similar structure but with an ethoxy group instead of a phenoxy ring.
(4-Bromo-3-nitrophenoxy)trimethylsilane: Similar structure but with a trimethylsilane group instead of a tert-butyl dimethylsilane group.
Uniqueness
(4-Bromo-3-nitrophenoxy)(tert-butyl)dimethylsilane is unique due to the combination of its functional groups and the tert-butyl dimethylsilane moiety. This combination imparts specific chemical properties, such as increased stability and lipophilicity, making it suitable for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C12H18BrNO3Si |
|---|---|
Peso molecular |
332.26 g/mol |
Nombre IUPAC |
(4-bromo-3-nitrophenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H18BrNO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13)11(8-9)14(15)16/h6-8H,1-5H3 |
Clave InChI |
ZFTSKPMPXYGPPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



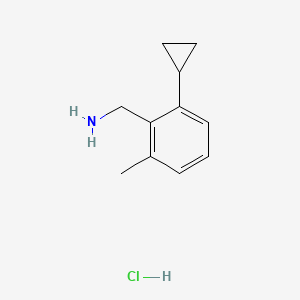
![[2-(Trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B13467417.png)
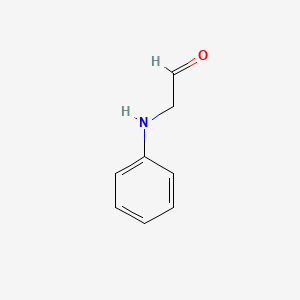

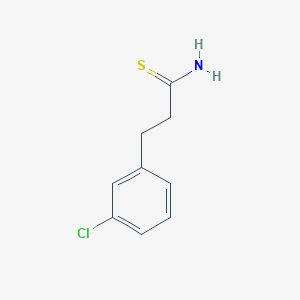
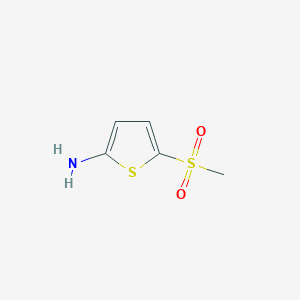
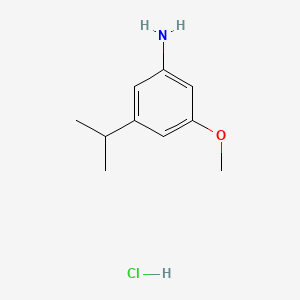
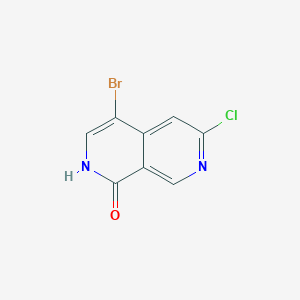
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde](/img/structure/B13467442.png)
![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13467447.png)
